2,3-Difluoro-4-(methylsulfanyl)phenylboronic acid
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Overview
Description
2,3-Difluoro-4-(methylsulfanyl)phenylboronic acid is an organoboron compound with the molecular formula C7H7BF2O2S. It is a boronic acid derivative characterized by the presence of two fluorine atoms and a methylsulfanyl group attached to a phenyl ring. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-(methylsulfanyl)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2,3-difluoro-4-(methylsulfanyl)iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-4-(methylsulfanyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The fluorine atoms can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Sulfoxides or sulfones.
Substitution: Substituted phenylboronic acids.
Scientific Research Applications
2,3-Difluoro-4-(methylsulfanyl)phenylboronic acid is utilized in various scientific research applications:
Chemistry: It is a key reagent in the synthesis of complex organic molecules via Suzuki-Miyaura coupling reactions.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through boronate ester formation.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The primary mechanism of action for 2,3-Difluoro-4-(methylsulfanyl)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The presence of fluorine atoms and the methylsulfanyl group can influence the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Difluorophenylboronic acid
- 4-(Methylsulfanyl)phenylboronic acid
- 2,3-Difluoro-4-(methylsulfanyl)phenylboronic acid pinacol ester
Uniqueness
This compound is unique due to the combination of fluorine atoms and a methylsulfanyl group on the phenyl ring. This structural feature imparts distinct electronic and steric properties, making it a valuable reagent in organic synthesis. The presence of fluorine atoms enhances the compound’s stability and reactivity, while the methylsulfanyl group provides additional functionalization options.
Properties
IUPAC Name |
(2,3-difluoro-4-methylsulfanylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O2S/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3,11-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWBITKAKCCGAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)SC)F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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